![molecular formula C22H23N3O2 B2553383 2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 2108284-86-0](/img/structure/B2553383.png)
2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(1H-indol-1-yl)-1-((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone is a complex organic molecule with significant potential in pharmacology, particularly in the treatment of various neurological and inflammatory conditions. This article reviews its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and therapeutic implications.
Chemical Structure and Properties
The compound features an indole moiety linked to a bicyclic structure, specifically an 8-azabicyclo[3.2.1]octane, which is known for its interaction with various neurotransmitter receptors. The presence of a pyridine group enhances its solubility and receptor binding affinity.
Molecular Formula: C19H22N2O2
Molecular Weight: 310.39 g/mol
Pharmacodynamics
Research indicates that this compound exhibits activity as a kappa-opioid receptor antagonist , which plays a crucial role in modulating pain and mood disorders. The kappa-opioid receptor system is implicated in the regulation of stress responses and analgesia.
Key Findings:
- Kappa Opioid Receptor Antagonism: Studies have shown that modifications to the bicyclic structure can enhance selectivity for kappa receptors over mu receptors, potentially reducing side effects associated with traditional opioids .
- Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory properties, likely through its action on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is involved in the modulation of inflammatory responses .
Structure-Activity Relationships (SAR)
The biological activity of this compound has been explored through various SAR studies:
- Modification of Side Chains: Alterations in the pyridine substituent have been shown to affect receptor affinity and selectivity. For instance, introducing different alkyl groups can enhance binding affinity to kappa receptors .
- Indole Moiety Influence: The indole structure contributes significantly to the overall pharmacological profile, influencing both receptor binding and metabolic stability.
Study 1: Kappa Opioid Receptor Antagonism
A series of experiments evaluated the antagonistic effects on kappa opioid receptors using radiolabeled binding assays. The compound exhibited an IC50 value of 172 nM against kappa receptors, showcasing its potential as an analgesic agent with reduced addiction risk compared to traditional opioids .
Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that treatment with this compound led to increased levels of anti-inflammatory cytokines such as IL-10, suggesting its utility in managing chronic inflammatory conditions . This effect was confirmed through Western blot analyses that measured phosphorylated STAT3 levels, indicating activation of anti-inflammatory pathways.
Data Summary
Activity | Value/Effect |
---|---|
Kappa Opioid Receptor IC50 | 172 nM |
Mu/Kappa Ratio | 93 |
Delta/Kappa Ratio | >174 |
IL-10 Increase | Significant |
属性
IUPAC Name |
2-indol-1-yl-1-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-22(15-24-11-9-16-4-1-2-6-21(16)24)25-17-7-8-18(25)13-20(12-17)27-19-5-3-10-23-14-19/h1-6,9-11,14,17-18,20H,7-8,12-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEFUXQEBIQRGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CN3C=CC4=CC=CC=C43)OC5=CN=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。